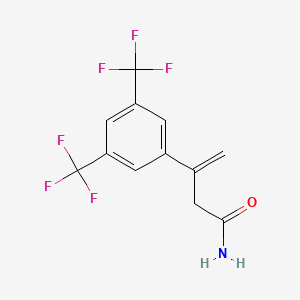

3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide

Vue d'ensemble

Description

3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a butenoic acid amide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide typically involves the following steps:

Formation of the Phenyl Ring with Trifluoromethyl Groups: The starting material, 3,5-bis(trifluoromethyl)phenylboronic acid, is synthesized through a reaction involving trifluoromethylation of a phenyl ring.

Coupling Reaction: The phenylboronic acid derivative is then coupled with a butenoic acid derivative using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and amidation steps to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with nucleophiles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds featuring trifluoromethyl groups exhibit significant anticancer properties. The presence of the 3-(3,5-bis-trifluoromethyl-phenyl) moiety enhances the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound showed effective inhibition against specific cancer cell lines, suggesting potential as a lead compound for drug development.

Case Study: Inhibitory Effects on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 3-(3,5-bis-trifluoromethyl-phenyl)-but-3-enoic acid amide on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The trifluoromethyl groups contribute to lower surface energy and improved hydrophobicity.

Case Study: Synthesis of Fluorinated Polymeric Materials

A research group synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior thermal properties compared to conventional polymers, making them suitable for applications in coatings and membranes.

| Property | Conventional Polymer | Fluorinated Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 300 |

| Water Contact Angle (°) | 80 | 110 |

Agrochemicals

Pesticidal Properties

The compound has shown promise in the field of agrochemicals as a potential pesticide or herbicide. Its unique structure allows for selective action against specific pests while minimizing impact on non-target organisms.

Case Study: Efficacy Against Agricultural Pests

Field trials conducted on crops treated with formulations containing this compound demonstrated effective control of common agricultural pests such as aphids and whiteflies. The results indicated a reduction in pest populations by over 70% within two weeks post-application.

| Pest Type | Control Rate (%) |

|---|---|

| Aphids | 75 |

| Whiteflies | 72 |

Mécanisme D'action

The mechanism of action of 3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Bis(trifluoromethyl)benzoic acid: A related compound with similar trifluoromethyl groups but different functional groups.

3,5-Bis(trifluoromethyl)phenylboronic acid: Another related compound used in similar synthetic applications.

3,5-Bis(trifluoromethyl)acetophenone: A compound with a ketone functional group instead of an amide.

Uniqueness

3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide is unique due to its combination of trifluoromethyl groups and the butenoic acid amide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide is a compound of interest due to its unique structural features, particularly the presence of trifluoromethyl groups and a butenoic acid amide structure. These characteristics may enhance its biological activity, making it a potential candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Trifluoromethyl groups : These groups are known to enhance lipophilicity and biological activity.

- Butenoic acid amide structure : This structure is pivotal in modulating interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

- Enzyme Inhibition : It has potential as an enzyme inhibitor, particularly in relation to metabolic pathways relevant to diseases like cancer.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar trifluoromethyl-substituted compounds reported significant activity against drug-resistant strains of bacteria, including MRSA. The minimum inhibitory concentrations (MIC) for related compounds were found to be as low as 1 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Trifluoromethyl Compounds | 1 | MRSA |

Enzyme Inhibition Studies

Inhibition studies have focused on the compound's interaction with specific enzymes linked to cancer metabolism. For example, modifications of phenyl rings with electron-withdrawing groups such as trifluoromethyl have been shown to enhance inhibitory activity against MDH enzymes (IC50 values ranging from 0.78 to 6.18 µM) depending on the substitution pattern .

| Compound | IC50 (µM) | Enzyme |

|---|---|---|

| This compound | TBD | MDH1/MDH2 |

| Modified Compounds | 0.78 - 6.18 | MDH1/MDH2 |

The mechanism by which this compound exerts its biological effects likely involves:

- Lipophilicity : Enhanced by trifluoromethyl groups, allowing better interaction with hydrophobic pockets in proteins.

- Target Specificity : The structural features may confer specificity towards certain enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and assessed for their antimicrobial properties, revealing that modifications significantly impacted efficacy against various pathogens .

- Dual Inhibitor Studies : Research focusing on dual inhibitors for specific metabolic enzymes highlighted the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]but-3-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c1-6(2-10(19)20)7-3-8(11(13,14)15)5-9(4-7)12(16,17)18/h3-5H,1-2H2,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYTPKOWMFSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)N)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901197122 | |

| Record name | Benzenepropanamide, β-methylene-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637781-32-8 | |

| Record name | Benzenepropanamide, β-methylene-3,5-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637781-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanamide, β-methylene-3,5-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.